![molecular formula C21H32N2O5 B11348740 3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11348740.png)
3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a morpholinyl group, and a cyclohexylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:
Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with a suitable amine, such as N-{[1-(morpholin-4-yl)cyclohexyl]methyl}amine, under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Pharmacology: The compound is investigated for its potential to act on various receptors and enzymes, making it a candidate for drug development.
Biological Studies: It is used in research to understand its effects on cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with molecular targets such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also affect other cellular pathways, including those involving kinases and transcription factors .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the morpholinyl and cyclohexylmethyl groups.
3,4,5-trimethoxycinnamic acid: Contains the trimethoxyphenyl group but has a different core structure.
Uniqueness
3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to its combination of functional groups, which confer specific bioactive properties. The presence of the morpholinyl and cyclohexylmethyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H32N2O5 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C21H32N2O5/c1-25-17-13-16(14-18(26-2)19(17)27-3)20(24)22-15-21(7-5-4-6-8-21)23-9-11-28-12-10-23/h13-14H,4-12,15H2,1-3H3,(H,22,24) |
InChI Key |
YFIMHCVLLLTTQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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